An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol: Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-tert-octylphenol (CAS No. 2219-84-3), a substituted alkylphenol of significant interest in chemical synthesis and material science. As a member of the hindered phenol family, its unique structural characteristics—a methyl group ortho to the hydroxyl function and a bulky tert-octyl group in the para position—confer specific properties relevant to its application as a chemical intermediate, antioxidant, and stabilizer. This document details its chemical identity, physicochemical properties, spectroscopic signature, a validated laboratory-scale synthesis protocol, and critical safety information. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Introduction to 2-Methyl-4-tert-octylphenol
Alkylphenols are a broad class of organic compounds derived from phenol, characterized by the substitution of one or more hydrogen atoms on the aromatic ring with alkyl groups. The nature, size, and position of these alkyl substituents profoundly influence the molecule's physical properties, reactivity, and industrial utility. 2-Methyl-4-tert-octylphenol, also known as 4-tert-Octyl-o-cresol, is a distinct isomer within this family.
Unlike the more commonly referenced 4-tert-octylphenol, the presence of a methyl group at the ortho-position sterically hinders the phenolic hydroxyl group. This "hindered phenol" motif is a cornerstone of antioxidant chemistry, as it allows the molecule to act as a radical scavenger while diminishing undesirable side reactions. This guide synthesizes available data to provide a holistic view of its chemical nature, from fundamental properties to practical synthesis and handling.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is foundational to all scientific work. The key identifiers for 2-Methyl-4-tert-octylphenol are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |
| CAS Number | 2219-84-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₄O | [1][3] |
| Molecular Weight | 220.35 g/mol | [1][3] |
| Synonyms | 4-tert-Octyl-o-cresol; Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | [1][3][5] |
| InChIKey | DYKCNMUCTREDMF-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | [1] |
The structure consists of a phenol core with two key substituents:
-
A Methyl Group (-CH₃): Located at the C2 position (ortho to the -OH group).
-
A tert-Octyl Group (-C(CH₃)₂CH₂C(CH₃)₃): This highly branched, bulky alkyl group is at the C4 position (para to the -OH group). Its formal name is 1,1,3,3-tetramethylbutyl.
This specific arrangement dictates the molecule's steric and electronic properties, influencing its reactivity in polymerization, its efficacy as an antioxidant, and its interaction with biological systems.
Caption: 2D structure of 2-Methyl-4-tert-octylphenol.
Physicochemical Properties
The physical and chemical characteristics of 2-Methyl-4-tert-octylphenol are summarized in the table below. Note that some values are predicted via computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Notes / Source(s) |
| Boiling Point | 304.8 ± 11.0 °C | Predicted value.[5] |
| Density | 0.930 ± 0.06 g/cm³ | Predicted value.[5] |
| pKa | 10.54 ± 0.20 | Predicted value; reflects the acidity of the phenolic proton.[5] |
| LogP (XLogP3) | 5.3 | Indicates high lipophilicity and low water solubility.[1] |
| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[6] |
| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl oxygen.[6] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
The high LogP value confirms that the molecule is highly nonpolar, driven by the large tert-octyl and methyl groups, and will exhibit poor solubility in water but good solubility in nonpolar organic solvents like isooctane, toluene, and ethers.[2]
Synthesis and Manufacturing
The primary industrial route to synthesizing alkylated phenols is the Friedel-Crafts alkylation. For 2-Methyl-4-tert-octylphenol, this involves the acid-catalyzed reaction of o-cresol (2-methylphenol) with an 8-carbon branched alkene, typically diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
Reaction Mechanism:
-
Carbocation Formation: The acid catalyst (e.g., H₂SO₄, or a solid acid like an acidic molecular sieve) protonates the diisobutylene, forming a stable tertiary carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich o-cresol ring acts as a nucleophile, attacking the carbocation. The hydroxyl and methyl groups are ortho-, para-directing. Since the bulky carbocation is sterically hindered, it preferentially adds to the less hindered para position relative to the hydroxyl group.
-
Deprotonation: A base (e.g., HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.
Laboratory Scale Synthesis Protocol
This protocol is adapted from established methods for phenol alkylation, emphasizing safety and yield.[7][8] The use of a solid acid catalyst like HAlMCM-41 or Amberlyst-15 is preferred over sulfuric acid to simplify workup and reduce corrosive waste.
Materials:
-
o-Cresol (99%)
-
Diisobutylene (98%)
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Toluene (anhydrous)
-
Sodium hydroxide solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation (The "Why"): The Amberlyst-15 catalyst must be completely dry to be effective. It is pre-activated by washing with toluene and drying under vacuum at 80°C for 4 hours. This ensures that water does not compete with the alkene for catalytic sites.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-cresol (10.8 g, 0.1 mol) and activated Amberlyst-15 (2.5 g).
-
Solvent Addition: Add 100 mL of anhydrous toluene. The solvent helps to control the reaction temperature and viscosity.
-
Reactant Addition: Heat the mixture to 90°C with stirring. Slowly add diisobutylene (13.5 g, 0.12 mol) dropwise over 30 minutes. A slight molar excess of the alkene is used to ensure complete conversion of the o-cresol.
-
Reaction Monitoring: Maintain the reaction at 90°C for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the o-cresol spot/peak.
-
Workup - Catalyst Removal (The "Why"): Cool the reaction mixture to room temperature. Filter the mixture to remove the solid Amberlyst-15 catalyst. This is a major advantage over liquid acids, which require a neutralization and extraction quench. The catalyst can potentially be regenerated and reused.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted acidic o-cresol. Subsequently, wash with brine (1 x 50 mL) to remove residual aqueous base and reduce the solubility of organic material in the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methyl-4-tert-octylphenol.
Caption: Workflow for the laboratory synthesis of 2-Methyl-4-tert-octylphenol.
Spectroscopic and Analytical Characterization
While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for accurate prediction of its spectroscopic features.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 220. A prominent peak would be expected at m/z = 163, corresponding to the loss of a tert-butyl group (C₄H₉•, 57 Da) via benzylic cleavage. Another significant fragment would appear at m/z = 149, resulting from the cleavage of the C-C bond between the quaternary carbon and the methylene bridge. A mass spectrum identified as "2-methyl-para-tert-octylphenol" confirms these fragmentation patterns.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Aliphatic C-H stretching from the methyl and tert-octyl groups would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Aromatic C-H stretching would be seen just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would produce peaks in the 1500-1600 cm⁻¹ region.
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is predicted to show:
-
A singlet for the phenolic OH proton (typically ~4.5-5.5 ppm).
-
A singlet for the ortho-CH₃ group (~2.2 ppm).
-
Three distinct signals for the aromatic protons on the trisubstituted ring (~6.6-7.1 ppm).
-
A singlet for the CH₂ group in the tert-octyl chain (~1.7 ppm).
-
A singlet for the six protons of the two C(CH₃)₂ methyl groups attached to the ring (~1.3 ppm).
-
A singlet for the nine protons of the terminal C(CH₃)₃ group (~0.7 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 15 distinct signals, corresponding to each unique carbon atom in the asymmetric structure.
Applications and Industrial Relevance
While specific, large-scale applications for 2-Methyl-4-tert-octylphenol are not as widely documented as for its 4-tert-octylphenol isomer, its structural features point to several high-value uses:
-
Antioxidants and Stabilizers: As a hindered phenol, it is an excellent candidate for use as an antioxidant in polymers (e.g., plastics, rubber) and oils. The bulky tert-octyl group enhances its solubility in hydrocarbon matrices and lowers its volatility.
-
Intermediate for Resins: Like other alkylphenols, it can be used as a monomer in the production of phenol-formaldehyde resins.[8][10] These resins are used in tires, insulation varnishes, and printing inks.[8] The specific substitution pattern would modify the cross-linking density and final properties of the polymer.
-
Surfactant Precursor: While less common due to environmental concerns about alkylphenol ethoxylates, it could theoretically be ethoxylated to produce non-ionic surfactants.
-
Antimicrobial Activity: It has been noted for its potential antibacterial activity, a property common to many phenolic compounds.[4]
Safety, Handling, and Toxicology
Proper handling of 2-Methyl-4-tert-octylphenol is essential due to its hazardous properties.
GHS Hazard Classification: [1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H413: May cause long-lasting harmful effects to aquatic life.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases.[11]
-
Spills: In case of a spill, avoid generating dust. Collect the material using non-sparking tools and place it in a suitable container for disposal.[12]
Toxicological Profile: The primary hazards are severe irritation to the skin, eyes, and respiratory system.[1] Of significant concern for the entire octylphenol class is their potential as endocrine-disrupting compounds (EDCs). The related 4-tert-octylphenol is identified as having endocrine-disrupting properties, primarily by acting as a xenoestrogen.[13] This property, combined with its high aquatic toxicity, necessitates strict controls on environmental release.
Conclusion
2-Methyl-4-tert-octylphenol is a sterically hindered alkylphenol with a well-defined structure and predictable chemical properties. Its synthesis via Friedel-Crafts alkylation of o-cresol is a standard and scalable process. While not as commercially prominent as some isomers, its structure makes it a valuable intermediate for developing specialized antioxidants, resins, and other performance chemicals. Researchers and developers must, however, remain vigilant regarding its significant handling hazards and the environmental concerns associated with the broader octylphenol family.
References
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ESSLAB (n.d.). 2-Methyl-4-tert-octylphenol. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521263, 4-Methyl-2-t-octylphenol. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). 4-Methyl-2-tert-octylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo (n.d.). Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). Retrieved from [Link]
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SI Group (2009). para-tertiary-octylphenol (cas # 140-66-9) Safety Data Sheet. Retrieved from [Link]
- Google Patents (2006). CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.
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Loba Chemie (n.d.). 4-tert-OCTYLPHENOL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Wikipedia (n.d.). 4-tert-Octylphenol. Retrieved from [Link]
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Ďurišová, S., Ondrušová, D., Pajtášová, M., & Šulcová, J. (2020). Mass spectrum of 2-methyl-para-tert-octylphenol. ResearchGate. Retrieved from [Link]
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The Good Scents Company (n.d.). 4-(tert-octyl) phenol. Retrieved from [Link]
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Australian Government Department of Health (2018). Octylphenols: Human health tier II assessment. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8814, 4-tert-Octylphenol. PubChem. Retrieved from [Link]
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Organisation for Economic Co-operation and Development (1994). SIDS Initial Assessment Report for Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]
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Loba Chemie (n.d.). 4-tert-OCTYLPHENOL For Synthesis. Retrieved from [Link]
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